N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea
N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea
Brand Name:
Vulcanchem
CAS No.:
52420-78-7
VCID:
VC21298457
InChI:
InChI=1S/C17H20N4S2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23)
SMILES:
C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2
Molecular Formula:
C17H20N4S2
Molecular Weight:
344.5 g/mol
N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea
CAS No.: 52420-78-7
Cat. No.: VC21298457
Molecular Formula: C17H20N4S2
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52420-78-7 |
|---|---|
| Molecular Formula | C17H20N4S2 |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 1-phenyl-3-[3-(phenylcarbamothioylamino)propyl]thiourea |
| Standard InChI | InChI=1S/C17H20N4S2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H2,18,20,22)(H2,19,21,23) |
| Standard InChI Key | QKXXHJDAEXMAFC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NCCCNC(=S)NC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator